molecular formula C6H8O B13849543 2,5-Bis(trideuteriomethyl)furan

2,5-Bis(trideuteriomethyl)furan

Cat. No.: B13849543
M. Wt: 102.16 g/mol
InChI Key: GSNUFIFRDBKVIE-WFGJKAKNSA-N
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Description

2,5-Bis(trideuteriomethyl)furan is a deuterated derivative of 2,5-dimethylfuran, where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and as a potential biofuel additive. The presence of deuterium atoms can influence the physical and chemical properties of the compound, making it a subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trideuteriomethyl)furan typically involves the deuteration of 2,5-dimethylfuran. One common method is the catalytic hydrogenation of 2,5-dimethylfuran in the presence of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms into the methyl groups.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium gas used in the process is typically sourced from heavy water (D2O) through electrolysis.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trideuteriomethyl)furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the furan ring or the deuterated methyl groups.

    Substitution: The deuterated methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3-carboxylic acid, while reduction can produce 2,5-bis(trideuteriomethyl)tetrahydrofuran.

Scientific Research Applications

2,5-Bis(trideuteriomethyl)furan has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.

    Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.

    Industry: The compound is explored as a potential additive in biofuels to enhance fuel properties and reduce emissions.

Mechanism of Action

The mechanism of action of 2,5-Bis(trideuteriomethyl)furan involves the interaction of its deuterated methyl groups with various molecular targets. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can lead to changes in reaction pathways and product distributions. In biological systems, deuterium substitution can affect enzyme-catalyzed reactions, potentially leading to altered metabolic profiles.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: The non-deuterated analog of 2,5-Bis(trideuteriomethyl)furan, commonly used as a biofuel additive.

    2,5-Bis(hydroxymethyl)furan: A related compound with hydroxymethyl groups instead of methyl groups, used in the production of biodegradable polymers.

    5-Hydroxymethylfurfural (HMF): A precursor to various furan derivatives, including this compound.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated analogs

Properties

Molecular Formula

C6H8O

Molecular Weight

102.16 g/mol

IUPAC Name

2,5-bis(trideuteriomethyl)furan

InChI

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D3,2D3

InChI Key

GSNUFIFRDBKVIE-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(O1)C([2H])([2H])[2H]

Canonical SMILES

CC1=CC=C(O1)C

Origin of Product

United States

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